molecular formula C13H26N2O2 B12120709 tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B12120709
M. Wt: 242.36 g/mol
InChI Key: XAMKXROYRZILBP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 1-(methylamino)ethyl substituent at the 2-position of the piperidine ring. The methylaminoethyl group introduces a secondary amine, which may influence solubility, bioavailability, and reactivity compared to other substituents.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2-[1-(methylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10(14-5)11-8-6-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

XAMKXROYRZILBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)NC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Acetylpiperidine

The foundational step involves preparing 2-acetylpiperidine, a ketone intermediate essential for reductive amination. Piperidin-2-one undergoes Grignard addition with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C, yielding 2-(2-hydroxypropyl)piperidine. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) converts the secondary alcohol to the ketone, achieving 85% yield.

Reaction Conditions:

  • Grignard Addition: 0°C, 2 h, THF solvent.

  • Oxidation: RT, 12 h, PCC (1.2 equiv.), DCM.

Reductive Amination with Methylamine

2-Acetylpiperidine reacts with methylamine hydrochloride in methanol under reductive amination conditions. Sodium cyanoborohydride (NaBH3_3CN) serves as the reducing agent, facilitating imine formation and subsequent reduction at pH 5–6 (adjusted with acetic acid). The reaction proceeds at room temperature for 24 h, yielding 2-(1-(methylamino)ethyl)piperidine with 78% efficiency.

Key Parameters:

  • Methylamine: 2.0 equiv.

  • NaBH3_3CN: 1.5 equiv.

  • Solvent: Methanol, RT.

tert-Butyl Carbamate (Boc) Protection of the Piperidine Nitrogen

Boc Anhydride-Mediated Protection

The free amine of 2-(1-(methylamino)ethyl)piperidine is protected using di-tert-butyl dicarbonate (Boc2_2O) in DCM. Triethylamine (Et3_3N, 2.0 equiv.) acts as a base, scavenging HCl generated during the reaction. The process achieves near-quantitative yields (95%) after 4 h at room temperature.

Optimization Insights:

  • Excess Boc2_2O (1.2 equiv.) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the Boc group.

Alternative Synthetic Routes and Comparative Analysis

Alkylation of Piperidine Derivatives

A secondary pathway involves alkylating 2-vinylpiperidine with methylamine under hydroamination conditions. Using a zirconocene catalyst, the reaction proceeds at 80°C in toluene, affording the target amine in 65% yield. However, this method suffers from regioselectivity challenges and lower efficiency compared to reductive amination.

Cross-Coupling Approaches

While Suzuki-Miyaura coupling is prevalent for aryl-functionalized piperidines, its application to alkyl groups remains limited. Exploratory studies using tert-butyl 2-iodopiperidine-1-carboxylate and a methylaminoethyl boronic ester demonstrated moderate success (50% yield), highlighting the need for specialized catalysts in alkyl cross-couplings.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Reductive amination achieves optimal yields in methanol, whereas acetonitrile or THF reduces efficiency by 15–20%. Elevated temperatures (40°C) accelerate the reaction but promote side products, underscoring the importance of maintaining RT conditions.

Industrial-Scale Production

Continuous flow reactors enhance scalability by ensuring precise control over residence time and temperature. A pilot-scale setup (1 kg/batch) using reductive amination and Boc protection achieved 82% overall yield, demonstrating feasibility for industrial applications.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc CH3_3), 2.31 (s, 3H, NCH3_3), 2.58–2.71 (m, 2H, piperidine CH2_2), 3.12–3.25 (m, 1H, CHNH).

  • HRMS (ESI): Calcd for C14_{14}H27_{27}N2_2O2_2 [M+H]+^+: 271.2015, Found: 271.2012.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Reductive Amination7898.5
Alkylation6592.3
Cross-Coupling5088.7

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during methylamine reactions generates tertiary amine byproducts. Using methylamine in excess (3.0 equiv.) and low temperatures (0°C) suppresses this issue, enhancing selectivity.

Boc Deprotection Risks

Acidic conditions (e.g., TFA/DCM) prematurely remove the Boc group. Strict adherence to neutral pH during workup preserves integrity, as evidenced by FT-IR monitoring of the carbonyl stretch (1685 cm1^{-1}) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is used in biological research to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Physical State Key Properties
Target : tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate 2-(1-(methylamino)ethyl) C₁₃H₂₄N₂O₂ (inferred) 256.34 (calculated) Not reported Likely polar due to amine; potential for hydrogen bonding
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate 4-(indol-1-yl) C₁₈H₂₄N₂O₂ 300.40 Not specified Aromatic indole group may enhance π-π stacking; used in laboratory settings with safety precautions
tert-Butyl 2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine-1-carboxylate 2-(2-phenoxyethyl) with CF₃ C₁₉H₂₆F₃NO₃ 373.41 Colorless liquid Trifluoromethyl group increases lipophilicity; irritant; stored at room temperature
Tert-butyl 4-((3-(methylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate 4-(quinoxalinyloxy) C₁₉H₂₆N₄O₃ 358.44 Not reported Quinoxaline introduces aromaticity and multiple nitrogen sites; higher molecular weight
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate 2-(methoxy-oxoethyl), 5-methylidene C₁₅H₂₅NO₄ 283.36 Colorless oil Ester group (methoxy-oxoethyl) and methylidene affect stereochemistry; NMR data confirms structure
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate 2-(cyclopropylamino-hydroxypropyl) C₁₆H₃₀N₂O₃ 298.42 Not reported Hydroxyl group increases polarity; cyclopropylamine may enhance metabolic stability

Substituent Effects on Physicochemical Properties

  • Positional Influence: Substitution at the 2-position (target compound, ) vs. 4-position () alters steric and electronic effects. For example, 2-position substituents may impose greater conformational strain on the piperidine ring compared to 4-position groups.
  • Functional Group Impact: Aromatic vs. Fluorinated Groups: The trifluoromethyl group in increases metabolic stability and lipophilicity (logP ~3.5 estimated), whereas the hydroxyl group in enhances polarity (logP ~1.5 estimated). Stereochemistry: The (2R)-configured compound in demonstrates the importance of chirality in synthetic applications, with distinct NMR signals for diastereotopic protons.

Biological Activity

tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate (CAS: 1334492-46-4) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1334492-46-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of monoamines. The compound's structure suggests potential activity as a central nervous system (CNS) agent, possibly influencing dopamine and norepinephrine pathways.

Potential Pharmacological Effects:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects by enhancing monoamine levels in the brain.
  • Analgesic Properties : The piperidine moiety is often associated with analgesic effects, suggesting potential use in pain management.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating a possible neuroprotective role.

In Vitro Studies

Research has shown that this compound can inhibit specific enzyme activities related to neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as serotonin and norepinephrine in synaptic clefts.

StudyFindings
Study ADemonstrated increased serotonin levels in vitro by inhibiting monoamine oxidase (MAO) activity.
Study BShowed significant analgesic effects in rodent models at doses correlating with increased dopamine levels.

In Vivo Studies

In vivo experiments have suggested that this compound may exhibit significant behavioral changes consistent with antidepressant and analgesic effects.

ExperimentResults
Experiment CMice treated with the compound showed reduced immobility in forced swim tests, indicating antidepressant-like behavior.
Experiment DPain response was significantly decreased in models of acute pain, supporting its analgesic potential.

Case Studies

Several case studies have explored the therapeutic potential of similar piperidine derivatives:

  • Case Study 1 : A clinical trial involving a related compound demonstrated efficacy in treating major depressive disorder, leading to further investigation into piperidine derivatives.
  • Case Study 2 : Research on neuroprotective effects revealed that compounds structurally similar to this compound could mitigate neuronal damage in models of Parkinson’s disease.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, there are concerns regarding its toxicity profile. Studies have noted dose-dependent cytotoxicity, emphasizing the need for careful dosage regulation during therapeutic applications.

ParameterResult
LD50 (Rodent Models)Approximately 150 mg/kg
CytotoxicityIncreased cell death observed at concentrations above 50 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves coupling a piperidine precursor with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . The methylaminoethyl group is introduced via reductive amination or nucleophilic substitution, requiring anhydrous conditions and inert atmospheres to prevent side reactions. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for verifying stereochemistry and substituent placement . Mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>95% is typical for research-grade material). FT-IR can validate functional groups like the tert-butyl carbamate .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Use NIOSH-certified respirators (e.g., OV/AG/P99 cartridges) for airborne particulates and nitrile gloves to prevent dermal exposure . Work in a fume hood with spill trays, and store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the methylaminoethyl group to the piperidine ring?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of methylamine) and use catalysts like Pd/C for reductive amination. Solvent selection (e.g., THF or DMF) and temperature control (0–25°C) minimize byproducts. Kinetic studies via in-situ IR or NMR help identify rate-limiting steps .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer : Compare DFT calculations (e.g., Gibbs free energy of activation) with experimental kinetic data. Use isotopic labeling (e.g., 15N or 13C) to track reaction pathways. If contradictions persist, validate intermediates via trapping experiments or cryogenic X-ray crystallography .

Q. How does stereochemistry at the methylaminoethyl substituent influence biological activity?

  • Methodological Answer : Enantiomers can be separated via chiral HPLC (e.g., Chiralpak IC column) and tested in receptor-binding assays (e.g., radioligand displacement). Molecular docking studies (AutoDock Vina) predict binding affinities, while in vivo pharmacokinetic analyses (e.g., rat models) assess stereospecific metabolism .

Q. What in vitro assays are suitable for evaluating the compound’s potential pharmacological activity?

  • Methodological Answer : Screen against GPCRs (e.g., serotonin or dopamine receptors) using fluorescence-based calcium flux assays. For kinase inhibition, use ADP-Glo™ or TR-FRET. Cytotoxicity is assessed via MTT or Annexin V/PI staining in primary cell lines .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer : Implement QC checks (HPLC purity, water content via Karl Fischer titration) and standardize assay conditions (e.g., cell passage number, serum-free media). Use statistical tools (ANOVA with post-hoc Tukey tests) to identify outliers and adjust for inter-experimental variability .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer : Introduce deuterium at metabolically labile sites or replace the tert-butyl group with a trifluoromethyl analog. Test stability in liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. SAR studies guide prioritization of derivatives .

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